2-Bromoethyl dodecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl dodecanoate can be synthesized through the esterification of dodecanoic acid with 2-bromoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials, such as fatty acids and halogenated alcohols, is also common in industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Reduction Reactions: The ester group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols and other substituted esters.
Reduction Reactions: Products include primary alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromoethyl dodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Bromoethyl dodecanoate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The ester group can also undergo hydrolysis to release dodecanoic acid and 2-bromoethanol, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
2-Bromoethyl dodecanoate can be compared with other similar compounds, such as:
2-Chloroethyl dodecanoate: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Bromoethyl hexadecanoate: Contains a longer fatty acid chain (hexadecanoic acid) compared to dodecanoic acid.
2-Bromoethyl tetradecanoate: Contains a slightly longer fatty acid chain (tetradecanoic acid) compared to dodecanoic acid.
The uniqueness of this compound lies in its specific chain length and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
6309-50-8 |
---|---|
Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
2-bromoethyl dodecanoate |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
InChI Key |
OJTJEBDBHVSJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCBr |
Origin of Product |
United States |
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